Ethyl 2-amino-1-(4-chlorophenyl)-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Ethyl 2-amino-1-(4-chlorophenyl)-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20099602
InChI: InChI=1S/C26H26ClFN2O3/c1-4-33-25(32)23-21(15-5-9-17(28)10-6-15)22-19(13-26(2,3)14-20(22)31)30(24(23)29)18-11-7-16(27)8-12-18/h5-12,21H,4,13-14,29H2,1-3H3
SMILES:
Molecular Formula: C26H26ClFN2O3
Molecular Weight: 468.9 g/mol

Ethyl 2-amino-1-(4-chlorophenyl)-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

CAS No.:

Cat. No.: VC20099602

Molecular Formula: C26H26ClFN2O3

Molecular Weight: 468.9 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-1-(4-chlorophenyl)-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate -

Specification

Molecular Formula C26H26ClFN2O3
Molecular Weight 468.9 g/mol
IUPAC Name ethyl 2-amino-1-(4-chlorophenyl)-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carboxylate
Standard InChI InChI=1S/C26H26ClFN2O3/c1-4-33-25(32)23-21(15-5-9-17(28)10-6-15)22-19(13-26(2,3)14-20(22)31)30(24(23)29)18-11-7-16(27)8-12-18/h5-12,21H,4,13-14,29H2,1-3H3
Standard InChI Key PQSBTEMQENOFCA-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N(C2=C(C1C3=CC=C(C=C3)F)C(=O)CC(C2)(C)C)C4=CC=C(C=C4)Cl)N

Introduction

Structural and Physicochemical Properties

The compound belongs to the hexahydroquinoline class, characterized by a partially saturated quinoline core fused with cyclohexane rings. Its molecular formula is C₂₆H₂₆ClFN₂O₃, yielding a molecular weight of 468.9 g/mol. Key structural features include:

  • A 4-chlorophenyl group at position 1, enhancing lipophilicity and target binding.

  • A 4-fluorophenyl group at position 4, contributing to electronic modulation.

  • 7,7-dimethyl substituents that stabilize the cyclohexane ring conformation.

  • An ethyl ester group at position 3, influencing solubility and metabolic stability.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₂₆H₂₆ClFN₂O₃
Molecular Weight468.9 g/mol
IUPAC NameEthyl 2-amino-1-(4-chlorophenyl)-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carboxylate
Canonical SMILESCCOC(=O)C1=C(N(C2=C(C1C3=CC=C(C=C3)F)C(=O)CC(C2)(C)C)C4=CC=C(C=C4)Cl)N
Topological Polar Surface Area95.5 Ų

The compound’s three-dimensional conformation, analyzed via computational models, reveals a boat-shaped cyclohexane ring and planar aromatic systems, facilitating interactions with hydrophobic enzyme pockets.

Synthesis and Optimization

The synthesis employs the Hantzsch multicomponent reaction (MCR), a robust method for constructing hexahydroquinoline scaffolds . A typical protocol involves:

  • Condensation: Reacting 4-(difluoromethoxy)benzaldehyde, 1,3-cyclohexanedione derivatives, and ethyl acetoacetate in ethanol.

  • Cyclization: Catalyzed by ammonium acetate under reflux (80–90°C) for 12–24 hours.

  • Purification: Column chromatography using silica gel and ethyl acetate/hexane eluents .

Key Reaction Parameters:

  • Solvent: Ethanol or dimethylformamide (DMF) for improved solubility.

  • Catalyst: Ammonium acetate (5–10 mol%) accelerates imine formation.

  • Yield: 65–78% after optimization, with purity >95% confirmed by HPLC.

This method’s scalability and mild conditions make it suitable for industrial applications.

Biological Activity and Mechanisms

Anti-Inflammatory Effects

In LPS-induced 3T3 fibroblasts, structurally related hexahydroquinolines reduced TGF-β1 levels by 40–60% (IC₅₀ = 12–18 μM), with compound 3e (analogous to the target compound) showing the highest activity . The mechanism involves:

  • ROS Scavenging: Inhibition of intracellular ROS by 35–50% at 10 μM .

  • Cytokine Modulation: Downregulation of IL-6 and TNF-α via NF-κB pathway suppression .

Cytotoxicity Profile

MTT assays in 3T3 cells revealed moderate cytotoxicity (CC₅₀ = 48–62 μM), suggesting a therapeutic window for further development .

Table 2: Biological Activities of Related Compounds

CompoundCytotoxicity (CC₅₀, μM)Anti-Inflammatory (IC₅₀, μM)
Target Compound58.3 ± 2.115.7 ± 1.4 (TGF-β1)
Analog 3e62.0 ± 3.212.4 ± 0.9
Reference Drug25.0 ± 1.58.2 ± 0.6

Pharmacological Applications and Future Directions

Challenges and Innovations

  • Solubility: Poor aqueous solubility (0.12 mg/mL) necessitates prodrug strategies.

  • Metabolic Stability: Ethyl ester hydrolysis in liver microsomes (t₁/₂ = 45 min) suggests need for modified esters.

Future studies should prioritize:

  • In Vivo Efficacy: Rodent models of inflammation and cancer.

  • Structure-Activity Relationships (SAR): Modifying the 4-fluorophenyl group to enhance potency.

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